(S)-Ru(OAc)2(H8-BINAP)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

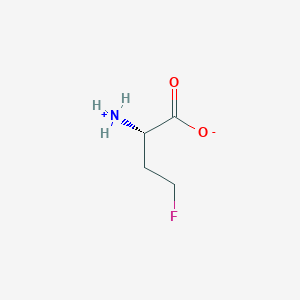

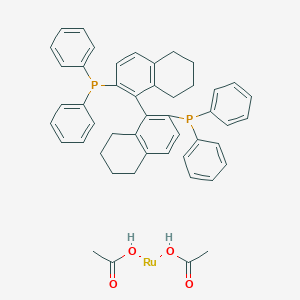

(S)-Ruthenium(II) acetate (S)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl, commonly known as (S)-Ru(OAc)2(H8-BINAP), is a chiral ruthenium complex. This compound is widely recognized for its role in asymmetric catalysis, particularly in hydrogenation reactions. The chiral ligand (S)-H8-BINAP, which is part of this complex, enhances the enantioselectivity of the reactions it catalyzes.

Wissenschaftliche Forschungsanwendungen

(S)-Ru(OAc)2(H8-BINAP) has a wide range of applications in scientific research:

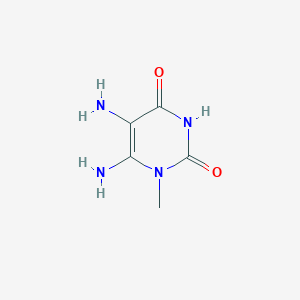

Chemistry: It is extensively used in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The complex is used in the study of enzyme mimetics and the development of biomimetic catalysts.

Medicine: It plays a role in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry: The complex is used in the production of fine chemicals and in the development of new materials with specific chiral properties.

Wirkmechanismus

Target of Action

This compound is a type of chiral ligand, which is often used in asymmetric catalysis . The specific targets and their roles may vary depending on the reaction conditions and the substrates involved.

Mode of Action

As a chiral ligand, it likely interacts with its targets by coordinating to a metal center, thereby inducing asymmetry in the resulting complex . This can lead to changes in the stereochemical outcome of the reactions catalyzed by this complex.

Result of Action

As a catalyst, its primary role is to speed up chemical reactions and control the stereochemistry of the products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ru(OAc)2(H8-BINAP) typically involves the coordination of (S)-H8-BINAP to a ruthenium precursor. One common method is to react (S)-H8-BINAP with ruthenium(II) acetate in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The resulting complex is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of (S)-Ru(OAc)2(H8-BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ru(OAc)2(H8-BINAP) is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as:

Oxidation: The complex can catalyze the oxidation of various substrates, often using oxidizing agents like hydrogen peroxide.

Reduction: Apart from hydrogenation, it can catalyze the reduction of ketones and imines.

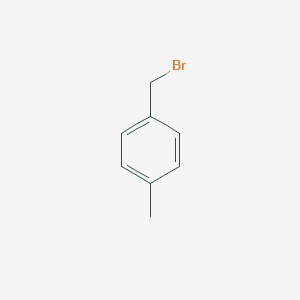

Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas is commonly used as the reducing agent, with the reaction typically carried out under high pressure and moderate temperatures.

Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents, often in the presence of a base.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from reactions catalyzed by (S)-Ru(OAc)2(H8-BINAP) are often enantiomerically enriched compounds. For example, in hydrogenation reactions, the products are typically chiral alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different hydrogenation efficiency and selectivity.

®-H8-BINAP: The enantiomer of (S)-H8-BINAP, which can produce opposite enantiomers in asymmetric reactions.

(S)-T-BINAP: A modified version of BINAP with tert-butyl groups, offering different steric and electronic properties.

Uniqueness

(S)-Ru(OAc)2(H8-BINAP) is unique in its ability to provide high enantioselectivity in hydrogenation reactions. The octahydro modification of BINAP (H8-BINAP) enhances the stability and reactivity of the complex, making it a valuable tool in asymmetric synthesis.

Eigenschaften

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPLACAJUYPKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48O4P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-95-6 |

Source

|

| Record name | (S)-Ru(OAc)2(H8-BINAP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(DIMETHOXYMETHYLSILYL)PROPYL]BUTAN-1-AMINE](/img/structure/B49271.png)

![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)